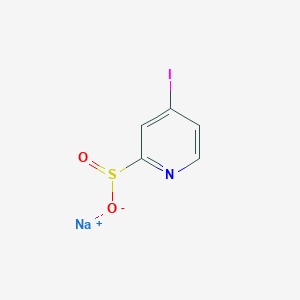
Sodium 4-iodopyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-iodopyridine-2-sulfinate is a chemical compound with the molecular formula C5H3INNaO2S. It is a sodium salt of 4-iodopyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-iodopyridine-2-sulfinate typically involves the sulfonylation of 4-iodopyridine. One common method includes the reaction of 4-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-iodopyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the iodide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Major Products:
- Sulfonic acids
- Sulfides
- Various substituted pyridine derivatives
Scientific Research Applications
Sodium 4-iodopyridine-2-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and in cross-coupling reactions.
- Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
- Medicine: It is involved in the development of new drugs and therapeutic agents.
- Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of sodium 4-iodopyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Sodium 4-chloropyridine-2-sulfinate
- Sodium 4-bromopyridine-2-sulfinate
- Sodium 4-fluoropyridine-2-sulfinate
Comparison: Sodium 4-iodopyridine-2-sulfinate is unique due to the presence of the iodine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its chloro, bromo, and fluoro counterparts, the iodo derivative often exhibits higher reactivity in nucleophilic substitution reactions, making it a preferred choice in certain synthetic applications .
Properties
Molecular Formula |
C5H3INNaO2S |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
sodium;4-iodopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4INO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
RXVFJFGIEQLUEH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1I)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















